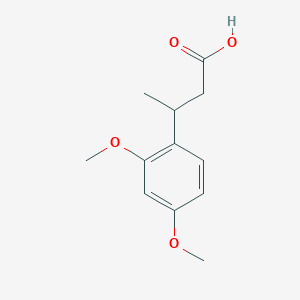

3-(2,4-Dimethoxyphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSKCGRIYQKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 3-(2,4-Dimethoxyphenyl)butanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2,4-Dimethoxyphenyl)butanoic Acid in Organic Solvents

Executive Summary: This guide provides a detailed examination of the solubility characteristics of 3-(2,4-Dimethoxyphenyl)butanoic acid, a compound of interest for researchers in synthetic chemistry and drug development. We will explore the theoretical principles governing its solubility, based on its molecular structure, and present a robust experimental protocol for its empirical determination. The narrative synthesizes physicochemical theory with practical, field-proven methodologies, offering a comprehensive resource for scientists requiring a deep understanding of this compound's behavior in various organic media. The objective is to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction to 3-(2,4-Dimethoxyphenyl)butanoic Acid

3-(2,4-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative featuring a substituted aromatic ring. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] In any chemical process, from reaction and separation to formulation, understanding a compound's solubility is a critical first step.[2][3] Poor solubility can hinder reaction kinetics, complicate purification, and lead to low bioavailability in drug candidates, often resulting in the termination of otherwise promising development pathways.[4]

This guide serves as a technical primer on the factors that dictate the solubility of 3-(2,4-Dimethoxyphenyl)butanoic acid. We will dissect its molecular structure to predict its behavior and provide a validated experimental framework for quantifying its solubility across a spectrum of common organic solvents.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6] To understand the solubility of 3-(2,4-Dimethoxyphenyl)butanoic acid, we must first analyze its structural components.

Molecular Structure Analysis

The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical properties:

-

The Carboxyl Group (-COOH): This is the dominant polar, hydrophilic functional group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This feature is the primary driver of its solubility in polar protic solvents.[1][5]

-

The Dimethoxyphenyl Group: The aromatic ring itself is non-polar and hydrophobic. However, the two methoxy (-OCH₃) substituents introduce some polarity and can act as hydrogen bond acceptors. This part of the molecule contributes to interactions with moderately polar and some non-polar solvents.

-

The Butanoic Acid Chain: The four-carbon aliphatic chain is non-polar and hydrophobic. As the non-polar hydrocarbon portion of a carboxylic acid increases in size, its solubility in polar solvents like water decreases significantly.[5][7]

The overall solubility is a balance between the hydrophilic carboxyl group and the predominantly hydrophobic dimethoxyphenylbutanoic backbone.

The Principle of "Like Dissolves Like"

Based on the structure, we can predict its interactions with different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can engage in hydrogen bonding.[6] Strong solubility is expected in these solvents due to the powerful hydrogen bonding interactions with the carboxylic acid group.[5]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have polar bonds but lack O-H or N-H groups. They can act as hydrogen bond acceptors. Moderate to good solubility is anticipated, driven by dipole-dipole interactions and hydrogen bonding with the solute's hydroxyl proton.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Due to the significant non-polar character of the molecule's backbone, some solubility is expected, but it will be limited by the high polarity of the carboxyl group.[5][7]

The relationship between the solute's functional groups and solvent types is visualized below.

Sources

- 1. CAS 64400-76-6: 4-(2,3-dimethoxyphenyl)butanoic acid [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. One moment, please... [dowdevelopmentlabs.com]

- 4. contractpharma.com [contractpharma.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Characterization of 3-(2,4-Dimethoxyphenyl)butanoic acid: Melting and Boiling Point Determination

Introduction to 3-(2,4-Dimethoxyphenyl)butanoic acid and the Significance of its Physical Properties

3-(2,4-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. The precise determination of its melting and boiling points is a critical first step in its characterization. These physical constants are not merely benchmarks; they provide essential information regarding the purity of a sample, can aid in its identification, and influence its behavior in various experimental and formulation processes.[1][2] A sharp melting point range, for instance, is a strong indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[3]

Predicted Physicochemical Properties and the Influence of Isomerism

The exact melting and boiling points of 3-(2,4-Dimethoxyphenyl)butanoic acid are yet to be empirically determined and reported in peer-reviewed literature. However, we can infer an approximate range by examining the properties of its structural isomers. The position of the methoxy groups on the phenyl ring can influence the crystal lattice packing and intermolecular forces, thereby affecting the melting and boiling points.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-(3,4-dimethoxyphenyl)butanoic acid | C12H16O4 | 60-61 | Not available |

| 4-(2,3-Dimethoxyphenyl)butanoic acid | C12H16O4 | 58.5 - 124 (predicted) | 326 (predicted) |

| 4-(2,5-Dimethoxyphenyl)butyric acid | C12H16O4 | 67-71 | Not available |

| Butanoic acid | C4H8O2 | -5.1 | 163.75 |

Data sourced from ChemBK[4], EPA[5], Sigma-Aldrich, and Wikipedia[6].

The variation in the melting points of the isomers suggests that the substitution pattern on the aromatic ring plays a significant role in the crystalline structure. For 3-(2,4-Dimethoxyphenyl)butanoic acid, a melting point in a similar range (approximately 60-75°C) can be anticipated, though this requires experimental verification.

Theoretical Framework: Intermolecular Forces in Carboxylic Acids

The melting and boiling points of carboxylic acids are significantly higher than those of other organic compounds of similar molecular weight, such as alcohols, aldehydes, or ketones.[7] This is primarily due to the formation of strong intermolecular hydrogen bonds.[7][8] Carboxylic acids can form stable hydrogen-bonded dimers, effectively doubling the molecular size and increasing the energy required to overcome these intermolecular attractions during phase transitions from solid to liquid and liquid to gas.[8]

The presence of the dimethoxyphenyl group in 3-(2,4-Dimethoxyphenyl)butanoic acid introduces additional van der Waals forces and potential dipole-dipole interactions, which will further elevate its melting and boiling points compared to a simple short-chain carboxylic acid like butanoic acid.[9]

Experimental Determination of Melting Point

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[10]

Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of 3-(2,4-Dimethoxyphenyl)butanoic acid is thoroughly dry and in a fine powdered form.[11] This can be achieved by grinding a small amount of the crystalline solid with a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a glass capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop.[3] The packed sample should be approximately 1-2 mm high.[10][11]

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small piece of thread or a rubber band, ensuring the sample is level with the thermometer bulb.[10][11]

-

Insert the thermometer and attached capillary tube into a melting point apparatus (such as a Mel-Temp or a Thiele tube filled with a high-boiling point liquid like mineral oil or silicone oil).

-

-

Heating and Observation:

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[1][10]

-

The melting point is reported as this range of temperatures.

-

Diagram of Melting Point Determination Workflow

Caption: Workflow for the experimental determination of melting point using the capillary method.

Experimental Determination of Boiling Point

The determination of the boiling point for a carboxylic acid like 3-(2,4-Dimethoxyphenyl)butanoic acid can also be performed using a capillary method, though the setup is slightly different.

Detailed Experimental Protocol

-

Apparatus Setup:

-

Place a few milliliters of the liquid 3-(2,4-Dimethoxyphenyl)butanoic acid into a small test tube (fusion tube).

-

Take a capillary tube sealed at one end and place it into the test tube with the open end downwards.[2][12]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse this assembly in a heating bath (e.g., an oil bath).

-

-

Heating and Observation:

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles from the open end.[13]

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Diagram of Boiling Point Determination Workflow

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chembk.com [chembk.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Butyric acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. atlas.org [atlas.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

From Bench to Bedside: A Technical History of Phenylbutanoic Acid and Its Derivatives

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The phenylbutanoic acid scaffold, a seemingly simple aromatic fatty acid structure, has given rise to a class of molecules with profound and diverse therapeutic effects. From its origins in classical organic synthesis to its current role as a life-saving treatment for rare metabolic diseases and a promising candidate for neuroprotection and oncology, the journey of these derivatives is a compelling narrative of scientific discovery. This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted mechanisms of action of phenylbutanoic acid derivatives, with a primary focus on the archetypal compound, 4-phenylbutyrate (4-PBA). We will explore the evolution of its synthesis from early 20th-century methods to modern industrial protocols, detail its pivotal discovery as an ammonia scavenger, and dissect its subsequent characterization as a histone deacetylase (HDAC) inhibitor and chemical chaperone. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this versatile and clinically significant chemical class.

Part I: Foundational Discoveries & Early Synthesis

The emergence of 4-phenylbutanoic acid (also known as 4-phenylbutyric acid or γ-phenylbutyric acid) is rooted in the foundational era of organic chemistry in the early 20th century. While modern production is dominated by a single, efficient method, the initial preparations were diverse, reflecting the standard synthetic toolkit of the time. These early, often lower-yielding, methods were crucial for providing the initial material for study and laid the groundwork for future development.

Among the first preparative routes of value were classical name reactions and multi-step sequences[1]. These included:

-

The Arndt-Eistert reaction , a method for converting a carboxylic acid to its next higher homologue, which was employed using diazomethane[2][3].

-

The use of Grignard reagents , specifically the carbonation of γ-phenylpropylmagnesium bromide or the reaction of benzyl magnesium chloride[1][2][3].

-

The Clemmensen reduction of β-benzoylpropionic acid, using amalgamated zinc and hydrochloric acid to reduce the ketone[1].

-

The Wolff-Kishner reduction of the hydrazone of β-benzoylpropionic acid with sodium ethoxide[1].

These methods, while historically significant, were often hampered by harsh reaction conditions, the need for hazardous reagents like diazomethane, and modest yields, sometimes as low as 16%[2][3]. The quest for a more efficient, scalable, and economical synthesis was a necessary step for the compound to find any practical application beyond the research laboratory.

Part II: The Modern Synthesis - A Friedel-Crafts Approach

The critical breakthrough for the large-scale production of 4-phenylbutanoic acid came with the application of the Friedel-Crafts acylation . This method, which remains the cornerstone of industrial synthesis, involves the reaction of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[2][4][5].

The causality behind this choice of methodology is clear: it utilizes readily available, inexpensive starting materials (benzene and butyrolactone) in a single, high-yielding step. The reaction proceeds via the formation of an acylium ion intermediate from the lactone, which then performs an electrophilic aromatic substitution on the benzene ring. This approach elegantly solves the challenges of the earlier multi-step syntheses.

Experimental Protocol: Friedel-Crafts Synthesis of 4-Phenylbutanoic Acid

The following protocol is a representative synthesis adapted from established patent literature[2][3][6]. It is a self-validating system where successful completion can be verified by standard analytical techniques (melting point, HPLC, NMR).

Step 1: Reaction Setup

-

To a suitable reaction vessel equipped with a stirrer and temperature control, add an excess of dry benzene (400 g).

-

Under an inert atmosphere, slowly add powdered anhydrous aluminum chloride (200 g) while stirring.

-

Stir the resulting suspension for 10 minutes at a controlled temperature of 50°C.

Step 2: Acylation

-

Begin the dropwise addition of γ-butyrolactone (86 g) to the stirred benzene/AlCl₃ suspension.

-

Maintain the reaction temperature between 50°C and 60°C throughout the addition. This temperature control is critical to prevent side reactions and ensure optimal yield.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for 90 minutes to ensure the reaction goes to completion.

Step 3: Quenching and Neutralization

-

Prepare a separate vessel containing a mixture of crushed ice and a 5% aqueous sodium hydroxide solution.

-

Slowly and carefully add the reaction mixture to the ice/NaOH solution with vigorous stirring. This is a highly exothermic step and requires careful control to keep the temperature below 35°C.

-

Maintain the pH of the aqueous mixture between 9.0 and 9.5 for approximately 2 hours. This neutralizes the HCl byproduct and hydrolyzes the aluminum salts.

Step 4: Isolation of Crude Product

-

Filter the mixture under vacuum to remove the precipitated aluminum hydroxide.

-

Transfer the aqueous filtrate to a clean vessel and cool with ice.

-

Acidify the filtrate by slowly adding concentrated hydrochloric acid (HCl), which will precipitate the 4-phenylbutanoic acid product.

-

Isolate the crude solid product by vacuum filtration.

Step 5: Purification

-

The crude product can be purified by vacuum distillation (120-125°C at 1 mm Hg)[2][3].

-

Alternatively, for higher purity, dissolve the crude acid in 5% sodium hydroxide, perform a liquid-liquid extraction with a non-polar solvent like carbon tetrachloride to remove organic impurities, treat the aqueous layer with activated charcoal, filter, and re-precipitate the final product with HCl[2][3].

-

Dry the final crystalline product via lyophilization or in a vacuum oven.

This robust protocol typically yields a product with >99% purity, as verified by HPLC, with overall yields often exceeding 80%[2][3].

Synthesis Workflow Diagram

Caption: Workflow for the industrial synthesis of 4-phenylbutanoic acid.

Part III: The Leap to Therapeutics: A Treatment for Urea Cycle Disorders

For decades, 4-phenylbutanoic acid remained a simple organic chemical. Its transformation into a therapeutic agent began in the late 1970s and early 1980s through the work of Dr. Saul Brusilow, Mark Batshaw, and their colleagues at the Johns Hopkins School of Medicine[3]. While studying inborn errors of metabolism, they made the serendipitous discovery that certain compounds could provide an alternative pathway for the disposal of excess nitrogen waste[3].

This was a landmark finding for patients with urea cycle disorders (UCDs), a group of genetic diseases where a deficiency in specific enzymes prevents the conversion of toxic ammonia into urea[7]. The resulting hyperammonemia can lead to severe neurological damage and death[3]. The researchers found that sodium phenylacetate, a metabolite of 4-phenylbutyrate, could conjugate with glutamine to form phenylacetylglutamine. This new compound could then be excreted by the kidneys, effectively removing a nitrogen equivalent from the body and reducing the overall ammonia load[3][7].

Sodium phenylbutyrate was introduced in the early 1990s as a prodrug for phenylacetate. The primary reason for this switch was palatability; phenylacetate has a strong, unpleasant odor, which made patient compliance difficult. 4-phenylbutyrate is comparatively odorless and is converted in vivo to phenylacetate via β-oxidation[8][9]. This innovation led to the development of the drug Buphenyl®, which received FDA approval in April 1996 for the treatment of UCDs[3][8].

Mechanism of Action: Ammonia Scavenging

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 3. allindianpatents.com [allindianpatents.com]

- 4. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid | MDPI [mdpi.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis of 3-(2,4-Dimethoxyphenyl)butanoic acid from resorcinol dimethyl ether

Executive Summary & Strategic Analysis

This technical guide details the step-by-step synthesis of 3-(2,4-dimethoxyphenyl)butanoic acid starting from resorcinol dimethyl ether (1,3-dimethoxybenzene) . This target molecule serves as a critical scaffold in the development of PPAR agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemical intermediates.

Retrosynthetic Logic

The synthesis is designed around a C2 + C2 convergent strategy. The butyric acid backbone is constructed by anchoring an acetate unit to a methyl ketone derivative of the starting arene.

-

Disconnection: The C3-C4 bond is formed via a Reformatsky reaction.

-

Key Intermediate: 2,4-Dimethoxyacetophenone.[1]

-

Regiochemistry: The 1,3-dimethoxy substitution pattern strongly directs electrophilic substitution to the 4-position (ortho/para synergy), minimizing the formation of the 2-isomer due to steric hindrance between the methoxy groups.

Reaction Pathway Visualization

Figure 1: Linear synthetic workflow from arene to target acid.

Detailed Experimental Protocols

Module 1: The Acetyl Anchor (Friedel-Crafts Acylation)

Objective: Selective synthesis of 2,4-dimethoxyacetophenone. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1,3-Dimethoxybenzene | 1.0 | Starting Material |

| Acetyl Chloride | 1.1 | Electrophile Source |

| Aluminum Chloride ( | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Protocol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Activation: Charge the flask with

(1.2 equiv) and anhydrous DCM (5 mL/g of substrate). Cool to 0°C using an ice bath.[2] -

Electrophile Formation: Add Acetyl Chloride (1.1 equiv) dropwise over 15 minutes. The suspension will clarify as the acylium ion forms.

-

Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 equiv) in DCM. Add this solution dropwise to the reaction mixture, maintaining internal temperature

. Caution: Reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate.[3] -

Purification: Recrystallize from ethanol or distill under reduced pressure if necessary.

Critical Process Parameter (CPP): Temperature control during addition is vital to prevent di-acylation or demethylation side reactions [1].

Module 2: Carbon Backbone Extension (Reformatsky & Dehydration)

Objective: Introduction of the two-carbon acetate chain and subsequent dehydration to the unsaturated ester.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,4-Dimethoxyacetophenone | 1.0 | Substrate |

| Ethyl Bromoacetate | 1.5 | Nucleophile Precursor |

| Zinc Dust (Activated) | 2.0 | Metal Reagent |

| Iodine ( | Catalytic | Activator |

| p-Toluenesulfonic acid (pTSA) | 0.1 | Dehydration Catalyst |

Protocol

-

Zinc Activation: Wash Zn dust with dilute HCl, then water, acetone, and ether. Dry under vacuum. In the reactor, suspend Zn in dry Benzene/THF (1:1). Add a crystal of Iodine to activate.

-

Initiation: Add 10% of the Ethyl Bromoacetate. Warm gently until the reaction initiates (indicated by foaming/turbidity).

-

Addition: Add a solution of the Ketone (1.0 equiv) and remaining Bromoacetate (1.5 equiv) dropwise to maintain a gentle reflux.

-

Reflux: Reflux for 2-4 hours.

-

Quench: Cool to 0°C and hydrolysis with cold 10%

. Separate layers. -

Dehydration Step (Process Decision): The crude often contains a mixture of hydroxy-ester and unsaturated ester. To ensure uniformity:

-

Dissolve crude oil in Toluene.

-

Add pTSA (10 mol%).

-

Reflux with a Dean-Stark trap for 2 hours to remove water.

-

-

Isolation: Wash with

, dry, and concentrate to yield Ethyl 3-(2,4-dimethoxyphenyl)but-2-enoate .

Mechanistic Insight: The Reformatsky reagent is less reactive than a Grignard, preventing addition to the ester group of the product.[4][5] The zinc enolate attacks the ketone to form a beta-hydroxy ester [2].[5][6]

Figure 2: Simplified mechanism of the Reformatsky bond formation.

Module 3: Hydrogenation & Hydrolysis

Objective: Saturation of the alkene and conversion of ester to the final acid.

Protocol

Step A: Hydrogenation

-

Reactor: Dissolve the unsaturated ester in Ethanol or Methanol.

-

Catalyst: Add 10 wt% Pd/C (5% loading).

-

Conditions: Hydrogenate at 30-50 psi

at RT for 4-6 hours. -

Filtration: Filter through Celite to remove Pd/C. Concentrate to obtain Ethyl 3-(2,4-dimethoxyphenyl)butanoate .

Step B: Saponification

-

Hydrolysis: Dissolve the saturated ester in THF/Water (1:1).

-

Base: Add LiOH or NaOH (2.0 equiv). Stir at RT for 4 hours.

-

Workup: Acidify aqueous layer to pH 2 with 1M HCl. The product, 3-(2,4-dimethoxyphenyl)butanoic acid , will precipitate or form an oil extractable with EtOAc.

-

Final Polish: Recrystallize from Hexane/EtOAc for high purity (>98%).

Quality Control & Safety

Analytical Specifications

-

1H NMR (CDCl3): Look for the doublet at ~1.2 ppm (CH3-CH), the multiplet at ~3.5 ppm (benzylic CH), and the two singlets at ~3.8 ppm (Methoxy groups).

-

HPLC Purity: >98.0% (Area %).[7]

-

Appearance: White to off-white crystalline solid.

Safety Hazards

-

Aluminum Chloride: Reacts violently with water. Handle in a fume hood.

-

Benzene: Carcinogen. Substitute with Toluene where possible (as recommended in Module 2).

-

Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of autoclave equipment [3].

References

-

BenchChem. (2025).[2][3] Alternative reagents and synthetic routes to 2',6'-Dimethoxyacetophenone. Retrieved from

-

Master Organic Chemistry. (2023). The Reformatsky Reaction: Mechanism and Variations. Retrieved from

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[7] Retrieved from

-

PubChem. (2025).[8] Ethyl (2E)-3-[(4-methoxyphenyl)amino]but-2-enoate Compound Summary. Retrieved from

Sources

- 1. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. ethyl (2E)-3-[(4-methoxyphenyl)amino]but-2-enoate | C13H17NO3 | CID 694449 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 7-Methoxy-4-Methylcoumarin via 3-(2,4-Dimethoxyphenyl)butanoic Acid

This Application Note is structured as a high-level technical guide for researchers utilizing 3-(2,4-Dimethoxyphenyl)butanoic acid as a strategic intermediate in the synthesis of substituted coumarins, specifically 7-methoxy-4-methylcoumarin .

Abstract & Strategic Overview

Coumarins (2H-chromen-2-ones) are privileged pharmacophores in drug discovery, exhibiting anticoagulant, anti-inflammatory, and antitumor activities. While the classical Pechmann condensation (phenol +

3-(2,4-Dimethoxyphenyl)butanoic acid represents an advanced, pre-functionalized precursor. Unlike the Pechmann route, which builds the ring system in one step, using this saturated acid allows for:

-

Stereochemical Control: Access to chiral 3,4-dihydrocoumarins prior to aromatization.

-

Regiodivergence: The ability to steer cyclization towards O-acylation (coumarin) vs. C-acylation (tetralone/indanone) by modulating reaction conditions.

This guide details the Demethylative Cyclization — Oxidative Dehydrogenation pathway, a robust two-step protocol transforming the saturated acid precursor into the fully aromatic coumarin core.

Chemical Mechanism & Pathway Analysis

The transformation requires two distinct chemical operations:

-

Lactonization (Ring Closure): The carboxylic acid must cyclize onto the aromatic ring. Since the ring is protected as a methyl ether, standard Friedel-Crafts conditions (e.g., PPA) would favor C-acylation, yielding a tetralone. To obtain the coumarin (lactone), we must induce demethylative cyclization , where the ortho-methoxy group is cleaved, revealing a phenol that attacks the activated carbonyl.

-

Aromatization: The resulting intermediate is a 3,4-dihydrocoumarin . A subsequent oxidation step is required to introduce the C3-C4 double bond.

Reaction Scheme

Figure 1: Synthetic pathway distinguishing the desired lactonization from the competing Friedel-Crafts C-acylation.

Experimental Protocols

Protocol A: Demethylative Cyclization to Dihydrocoumarin

Objective: Selective cleavage of the ortho-methoxy group and spontaneous lactonization. Critical Control Point: Monitor temperature strictly. High temperatures with strong Lewis acids can demethylate the para-position (C7), yielding the 7-hydroxy derivative instead of the 7-methoxy target.

Materials

-

Precursor: 3-(2,4-Dimethoxyphenyl)butanoic acid (1.0 equiv)

-

Reagent: Aluminum Chloride (AlCl

) (3.0 equiv) or Hydrobromic acid (48% in AcOH). -

Solvent: Chlorobenzene (anhydrous) or Toluene.

-

Quench: Ice-water, dilute HCl.

Procedure (AlCl

Method)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with 3-(2,4-Dimethoxyphenyl)butanoic acid (10 mmol) and anhydrous chlorobenzene (50 mL). Stir under nitrogen until dissolved.

-

Addition: Cool the solution to 0°C. Add AlCl

(30 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temp < 5°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Heat to 50°C for 1 hour only if TLC shows incomplete conversion. Prolonged heating risks global demethylation.

-

-

Quench: Pour the reaction mixture slowly into a beaker containing 100g of crushed ice and 10 mL conc. HCl. Stir vigorously for 30 minutes.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organics, wash with brine, dry over Na

SO -

Purification: The crude 7-methoxy-4-methyl-3,4-dihydrocoumarin is typically an oil or low-melting solid. It can often be used directly in Step 2. If necessary, purify via flash chromatography (Hexane:EtOAc 8:2).

Protocol B: Oxidative Dehydrogenation (Aromatization)

Objective: Conversion of the dihydrocoumarin ring to the fully aromatic coumarin system.

Materials

-

Intermediate: 7-Methoxy-4-methyl-3,4-dihydrocoumarin (from Protocol A).

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 - 1.2 equiv).

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Mixing: Dissolve the dihydrocoumarin intermediate (10 mmol) in 1,4-Dioxane (40 mL).

-

Oxidation: Add DDQ (11-12 mmol). The solution will turn dark immediately.

-

Reflux: Heat the mixture to reflux (101°C for dioxane) and stir for 6–12 hours.

-

Monitoring: Monitor by TLC or HPLC. The starting material (dihydro) is less polar than the product (coumarin).

-

-

Workup: Cool to RT. Filter off the precipitated hydroquinone byproduct (DDQ-H

) through a Celite pad. Wash the pad with fresh dioxane or DCM. -

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from Ethanol or Methanol.

-

Target Product: 7-Methoxy-4-methylcoumarin (White crystalline solid, MP: ~159-161°C).

-

Analytical Characterization & Validation

To ensure protocol integrity, compare your product against these standard spectral markers.

| Analytical Method | Expected Signal (7-Methoxy-4-methylcoumarin) | Structural Insight |

| C4-Methyl group . (Doublet due to allylic coupling). | ||

| C3-H . Characteristic vinylic proton of the coumarin ring. | ||

| C7-Methoxy . Confirms the ether linkage is intact. | ||

| C5-H . Peri-proton, typically most deshielded aromatic. | ||

| Confirms the | ||

| IR Spectroscopy | Strong Lactone Carbonyl stretch. | |

| Mass Spectrometry | Molecular ion peak (C |

Troubleshooting & Optimization

Common Pitfall: Ring Opening

-

Symptom: Loss of product during aqueous workup; isolation of the open-chain hydroxy-acid.

-

Cause: Coumarins (lactones) can hydrolyze in strong base (NaOH).

-

Solution: Keep workup pH neutral or slightly acidic. If hydrolysis occurs, re-acidify and heat briefly to re-close the ring (lactonization is favored in acid).

Common Pitfall: Demethylation of C7

-

Symptom: Product has an OH stretch in IR; NMR shows loss of methoxy peak.

-

Cause: Reaction temperature in Step 1 was too high or AlCl

excess was too large. -

Remedy: If 7-hydroxy-4-methylcoumarin is formed, you can re-methylate using Methyl Iodide (MeI) and K

CO

Alternative "Green" Method (One-Pot)

For small-scale discovery, a Pd-catalyzed oxidative cyclization can be attempted directly on the acid using Pd(OAc)

References

-

Pechmann Condensation (Classic Route Comparison)

- Bhatt, D. J., et al. (1982). Friedel-Crafts Acylation of Phenols. Journal of the Indian Chemical Society.

-

Dehydrogenation of Dihydrocoumarins

-

Buckle, D. R., et al. (1979). Aryl-3,4-dihydrocoumarins.[3] Journal of Medicinal Chemistry.

-

-

Target Compound Data (7-Methoxy-4-methylcoumarin)

-

PubChem CID: 390807.[7]

-

-

General Coumarin Synthesis Reviews

- Kulkarni, M. V., et al. (2006).

Sources

Preparation of 3-(2,4-Dimethoxyphenyl)butanoic Acid: A Detailed Guide to Reagents and Catalysts

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing 3-(2,4-dimethoxyphenyl)butanoic acid. This document delves into two primary, field-proven methodologies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable route for specific laboratory and developmental needs. The synthesis of this molecule is of interest due to the prevalence of the dimethoxyphenyl moiety in a wide array of pharmacologically active compounds.

Introduction to Synthetic Strategies

The preparation of 3-(2,4-dimethoxyphenyl)butanoic acid can be efficiently achieved through a multi-step synthesis commencing from the readily available 2,4-dimethoxybenzaldehyde. The two most logical and effective pathways involve:

-

Route 1: Perkin Reaction followed by Catalytic Hydrogenation. This is arguably the more direct approach, involving the formation of an unsaturated precursor, 3-(2,4-dimethoxyphenyl)crotonic acid, which is subsequently reduced to the target compound.

-

Route 2: Reformatsky Reaction followed by Dehydration and Reduction. This classic carbon-carbon bond-forming reaction provides a β-hydroxy ester intermediate, which then requires further functional group manipulations to yield the final product.

This guide will provide detailed protocols for both routes, with a primary focus on the more efficient Perkin reaction pathway.

Route 1: Perkin Reaction and Subsequent Catalytic Hydrogenation

This two-step sequence is a robust and efficient method for the synthesis of 3-(2,4-dimethoxyphenyl)butanoic acid. The initial Perkin reaction creates the carbon-carbon double bond of the crotonic acid intermediate, which is then selectively reduced in the second step.

Step 1: Synthesis of 3-(2,4-Dimethoxyphenyl)crotonic acid via Perkin Reaction

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an aliphatic acid anhydride, in the presence of the alkali salt of the acid, to form an α,β-unsaturated aromatic acid.[1][2][3]

Causality of Reagent Selection:

-

2,4-Dimethoxybenzaldehyde: The starting aromatic aldehyde that provides the core phenyl ring structure.

-

Propanoic Anhydride: Serves as both the source of the enolizable α-protons and the acylating agent. It is chosen over acetic anhydride to introduce the necessary methyl group at the β-position of the resulting unsaturated acid.

-

Triethylamine or Sodium Propionate: Acts as the base catalyst. A weak base is crucial to deprotonate the anhydride to form the reactive enolate without promoting self-condensation of the aldehyde.[2] Triethylamine is often preferred for its solubility in organic solvents.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethoxybenzaldehyde (1.0 eq.), propanoic anhydride (2.5 eq.), and triethylamine (1.5 eq.).

-

Reaction: Heat the mixture to 140-150 °C and maintain this temperature with vigorous stirring for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add a 10% aqueous sodium hydroxide solution to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze any remaining anhydride and the mixed anhydride intermediate.

-

Purification: Cool the basic solution and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude 3-(2,4-dimethoxyphenyl)crotonic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualization of the Perkin Reaction Workflow

Caption: Workflow for the synthesis of 3-(2,4-dimethoxyphenyl)crotonic acid.

Step 2: Catalytic Hydrogenation of 3-(2,4-Dimethoxyphenyl)crotonic acid

Catalytic hydrogenation is a highly effective and clean method for the selective reduction of carbon-carbon double bonds.[4][5]

Causality of Reagent and Catalyst Selection:

-

3-(2,4-Dimethoxyphenyl)crotonic acid: The unsaturated precursor synthesized in the previous step.

-

Hydrogen Gas (H₂): The reducing agent.

-

Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly efficient for the hydrogenation of alkenes.[4][6] It provides a surface for the reaction to occur and is easily removed by filtration.

-

Ethanol or Ethyl Acetate: A suitable solvent that dissolves the starting material and does not interfere with the reaction.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve 3-(2,4-dimethoxyphenyl)crotonic acid (1.0 eq.) in ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (a hydrogen-filled balloon is often sufficient for small-scale reactions).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis).

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Isolation: Remove the palladium catalyst by filtration through a pad of Celite. Wash the Celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(2,4-dimethoxyphenyl)butanoic acid. The product can be further purified by recrystallization if necessary.

Visualization of the Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation to the final product.

Route 2: Reformatsky Reaction and Subsequent Transformations

This route provides an alternative approach, utilizing the classic Reformatsky reaction to construct the carbon skeleton. While it involves more steps than the Perkin reaction route, it relies on well-established and reliable transformations.

Step 1: Synthesis of Ethyl 3-hydroxy-3-(2,4-dimethoxyphenyl)butanoate via Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[7][8]

Causality of Reagent Selection:

-

2,4-Dimethoxybenzaldehyde: The electrophilic carbonyl component.

-

Ethyl 2-bromopropionate: The α-halo ester that, upon reaction with zinc, forms the nucleophilic organozinc reagent (Reformatsky enolate).

-

Zinc (activated): The metal that facilitates the formation of the organozinc intermediate. Activation of zinc (e.g., with iodine or by washing with dilute acid) is often necessary to remove the passivating oxide layer.[8]

-

Anhydrous THF or Diethyl Ether: Aprotic solvents are required to prevent the quenching of the organozinc reagent.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place activated zinc dust (1.5 eq.).

-

Reagent Addition: Add a solution of 2,4-dimethoxybenzaldehyde (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in anhydrous THF dropwise to the zinc suspension. A small crystal of iodine can be added to initiate the reaction.

-

Reaction: The reaction is often exothermic and may require initial cooling. After the initial reaction subsides, the mixture is typically heated to reflux for 1-2 hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Isolation and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography.

Subsequent Steps (Dehydration, Hydrogenation, and Hydrolysis)

-

Dehydration: The resulting ethyl 3-hydroxy-3-(2,4-dimethoxyphenyl)butanoate can be dehydrated to ethyl 3-(2,4-dimethoxyphenyl)crotonate using an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent like phosphorus oxychloride in pyridine.

-

Catalytic Hydrogenation: The unsaturated ester is then hydrogenated using a similar procedure as described in Route 1, Step 2, to yield ethyl 3-(2,4-dimethoxyphenyl)butanoate.

-

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification.

Visualization of the Overall Synthetic Pathways

Sources

- 1. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note: Cyclization Protocols for 3-(2,4-Dimethoxyphenyl)butanoic Acid

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of indanone and tetralone scaffolds. It addresses the specific challenges associated with the cyclization of 3-(2,4-dimethoxyphenyl)butanoic acid , a substrate with a unique electronic "mismatch" that requires precise protocol design to avoid polymerization and ensure regioselectivity.

Executive Summary & Scientific Context

The cyclization of 3-(2,4-dimethoxyphenyl)butanoic acid represents a classic but deceptive challenge in organic synthesis.[1][2] While electron-rich substrates typically cyclize readily, the 2,4-dimethoxy substitution pattern presents a specific regiochemical conflict known as the "meta-meta trap."[1][2]

-

The Substrate: 3-(2,4-dimethoxyphenyl)butanoic acid possesses a butanoic acid side chain at position 1 of the phenyl ring (implied C1 attachment) and methoxy groups at C2 and C4.[1][2]

-

The Reaction: Intramolecular Friedel-Crafts acylation.[1][2][3]

-

The Challenge:

-

Cyclization Site (C6): The only open ortho position to the side chain is C6.[4] However, C6 is meta to both the C2-OMe and C4-OMe groups.[1][2] Consequently, this position is electronically deactivated relative to the rest of the ring.

-

Competing Site (C5): Position C5 is para to the C2-OMe and ortho to the C4-OMe.[1][2] It is highly activated. Since the side chain cannot reach C5 intramolecularly (due to ring strain/distance), the acylium intermediate is prone to attacking C5 of a neighboring molecule, leading to rapid intermolecular polymerization.[4]

-

Strategic Solution: To favor the difficult intramolecular cyclization at C6 over intermolecular polymerization at C5, protocols must utilize high dilution , superacidic media (to force the difficult closure), or stepwise activation (Acid Chloride method).[4]

Reaction Pathway Analysis

The following diagram illustrates the competing pathways: the desired intramolecular closure to the Indanone versus the kinetically favored intermolecular polymerization.

Figure 1: Mechanistic divergence in the cyclization of 2,4-dimethoxy substrates. Path A requires thermodynamic forcing conditions.[1]

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Robust substrates, one-pot simplicity, and forcing difficult cyclizations via high temperature.[2][4]

Polyphosphoric acid (PPA) acts as both solvent and catalyst.[2][4] Its viscous nature allows for high thermal input, which is necessary to overcome the activation energy barrier at the deactivated C6 position.

Protocol Parameters

| Parameter | Specification | Notes |

| Reagent | Polyphosphoric Acid (83-85% P₂O₅) | Must be fresh; hygroscopic.[1][2] |

| Concentration | 1:10 to 1:20 (w/w) | High dilution relative to PPA helps minimize polymerization.[2][4] |

| Temperature | 70°C – 90°C | Monitor closely; >100°C increases tar formation.[2] |

| Time | 1 – 3 Hours | Monitor via TLC/LC-MS. |

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a robust magnetic stir bar (PPA is viscous) and a drying tube (CaCl₂), charge 20 g of Polyphosphoric Acid.

-

Pre-heating: Heat the PPA to 60°C in an oil bath to lower viscosity.

-

Addition: Add 1.0 g (4.46 mmol) of 3-(2,4-dimethoxyphenyl)butanoic acid in small portions over 15 minutes.

-

Critical: Ensure the substrate is fully dispersed. Clumping leads to local high concentrations and polymerization.[2]

-

-

Reaction: Increase temperature to 80°C . Stir vigorously for 2 hours. The mixture will likely turn deep red/brown (characteristic of acylium ions).[2][4]

-

Quenching (The "Ice-Crash" Method):

-

Cool the reaction mixture to ~50°C.

-

Pour the warm syrup slowly onto 100 g of crushed ice with vigorous manual stirring.

-

Note: The PPA will hydrolyze exothermically. Ensure the temperature does not spike.

-

-

Extraction:

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2][4]

Method B: Friedel-Crafts via Acid Chloride (Stepwise)

Best for: Precise temperature control and minimizing side reactions.[1][2]

This method separates the activation step (acid chloride formation) from the cyclization step (Lewis Acid catalysis), allowing for milder conditions (e.g., 0°C) that kinetically favor the intramolecular reaction over diffusion-controlled polymerization.[2][4]

Protocol Parameters

| Parameter | Specification | Notes |

| Step 1 Reagent | Thionyl Chloride (SOCl₂) | Converts acid to acid chloride.[1][2] |

| Step 2 Catalyst | SnCl₄ (Stannic Chloride) | Milder than AlCl₃; prevents demethylation of methoxy groups.[2][4] |

| Solvent | Dichloromethane (DCM) | Anhydrous.[2][4] |

Step-by-Step Procedure

Step 1: Acid Chloride Formation

-

Dissolve 1.0 g of 3-(2,4-dimethoxyphenyl)butanoic acid in 10 mL anhydrous DCM.

-

Add 1.5 equivalents of SOCl₂ and 1 drop of DMF (catalyst).[2]

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo to remove excess SOCl₂.[2] Re-dissolve the crude yellow oil in 20 mL anhydrous DCM.

Step 2: Cyclization

-

Cool the acid chloride solution to 0°C (Ice bath).

-

Add 1.2 equivalents of SnCl₄ dropwise via syringe.[2]

-

Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench: Pour into ice-cold 1M HCl.

-

Workup: Separate layers. Wash organic layer with water, NaHCO₃, and Brine.[4] Dry and concentrate.

Analytical Validation

Successful cyclization yields 4,6-dimethoxy-3-methyl-1-indanone .[1][2]

| Analytical Method | Expected Signal | Mechanistic Confirmation |

| IR Spectroscopy | ~1700-1710 cm⁻¹ (Ketone) | Shift from acid C=O (1710-1730 broad) to conjugated ketone.[1][2] |

| ¹H NMR (Aromatic) | Two singlets (or meta-coupled doublets) | Loss of one aromatic proton.[1][2][4] Pattern changes from 1,2,4-trisubstituted to 1,2,3,5-tetrasubstituted (meta protons).[2][4] |

| ¹H NMR (Aliphatic) | Doublet at ~1.3 ppm (Me), Multiplets at 2.5-3.5 ppm | Formation of the rigid 5-membered ring system (C2/C3 protons become diastereotopic).[1][2][4] |

| HRMS | [M+H]⁺ = 207.xxxx | Consistent with loss of H₂O from precursor (MW 224 -> 206).[1][2] |

Troubleshooting & Optimization

Issue: Polymerization (Tar Formation)

-

Cause: The activated C5 position reacts intermolecularly.

-

Solution:

-

High Dilution: Run the reaction at 0.01 M concentration.

-

Blocking Group: Brominate the C5 position before cyclization (using NBS). The Br atom blocks the reactive site. After cyclization, remove the bromine via catalytic hydrogenation (Pd/C, H₂).[4] This is the most reliable method for this specific substrate.

-

Issue: No Reaction (Recovered Starting Material)

-

Cause: Electronic deactivation of C6 prevents closure.[2]

-

Solution: Switch to Triflic Acid (TfOH) .[2][4] Dissolve substrate in DCM, add 5 equiv. TfOH at 0°C. This superacid system generates a highly reactive superelectrophile capable of overcoming the meta-directing mismatch.[1][2]

References

-

Friedel-Crafts Chemistry: Olah, G. A.[1][2][5] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1][2]

-

PPA Cyclization Reviews: "Polyphosphoric Acid in Organic Synthesis." Canadian Center of Science and Education.[2]

-

Indanone Synthesis: "Synthesis of 1-indanones with a broad range of biological activity."[1][2] Beilstein Journal of Organic Chemistry.

- Substrate Specifics (Analogous Systems): "Synthesis of 5,7-dimethoxy-1-indanone." Journal of Organic Chemistry.

-

Donepezil Intermediates: "Synthesis of 5,6-dimethoxy-1-indanone from 3-(3,4-dimethoxyphenyl)propanoic acid."[1][2] Tetrahedron Letters.

Disclaimer: This protocol involves the use of corrosive acids (PPA, SOCl₂, SnCl₄).[4] All manipulations must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat).[2][4]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. N/A,(R)-3-(3,4-Dimethoxyphenyl)butanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-Dimethoxyphenyl)butanoic acid

[1]

Ticket Subject: Yield Optimization & Impurity Control Target Molecule: 3-(2,4-Dimethoxyphenyl)butanoic acid Primary Reaction: Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene with Crotonic Acid[1]

Executive Summary: The "Yield Killers"

In the synthesis of 3-(2,4-Dimethoxyphenyl)butanoic acid, low yield is rarely due to a lack of reactivity. It is almost always caused by over-reactivity . The electron-rich nature of 1,3-dimethoxybenzene makes it prone to multiple substitutions, while the crotonic acid reagent is susceptible to self-polymerization or forcing the product into a cyclized indanone structure.

The Three Pillars of High Yield:

-

Stoichiometric Asymmetry: You must use 1,3-dimethoxybenzene as both reactant and co-solvent to suppress poly-alkylation.[1]

-

Thermal Braking: Keeping the reaction below 40°C prevents the acid side-chain from cyclizing into 5,7-dimethoxy-3-methyl-1-indanone.[1]

-

Kinetic Throttling: Slow addition of crotonic acid prevents the formation of "crotonic tar" (polymerized reagent).

Optimized Protocol (The "Golden Path")

Do not use Polyphosphoric Acid (PPA) if your target is the open-chain acid. PPA favors cyclization to the indanone.

Reagents & Setup

| Component | Equivalents | Role | Critical Note |

| 1,3-Dimethoxybenzene | 3.0 - 5.0 | Substrate & Solvent | Excess is vital to prevent poly-alkylation.[1] |

| Crotonic Acid | 1.0 | Electrophile | Must be dry and free of peroxide. |

| Sulfuric Acid (98%) | 0.5 - 1.0 | Catalyst | Milder than |

| Dichloromethane (DCM) | Solvent (Optional) | Diluent | Use if 5 eq. of dimethoxybenzene is too expensive; otherwise run neat. |

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and pressure-equalizing dropping funnel, charge 3.0 equivalents of 1,3-dimethoxybenzene.

-

Catalyst Activation: Cool the flask to 0–5°C (ice bath). Add concentrated

(0.5 eq) dropwise. Note: The solution may darken slightly; this is normal. -

Electrophile Addition (The Critical Step): Dissolve Crotonic Acid (1.0 eq) in a minimum amount of 1,3-dimethoxybenzene (or DCM). Add this solution dropwise over 45–60 minutes .

-

Why? High instantaneous concentration of crotonic acid leads to polymerization. Slow addition ensures the aromatic ring captures the carbocation immediately.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

-

Warning: Do NOT heat above 40°C. Higher temperatures drive the intramolecular Friedel-Crafts acylation, closing the ring to form the indanone impurity.

-

-

Quench & Workup: Pour the reaction mixture into crushed ice/water. Extract with Ethyl Acetate (3x).[2]

-

Purification (The "Yield Saver"):

-

Wash organic layer with

(sat. aq.) to extract the desired acid product into the aqueous layer (as the carboxylate salt). -

Discard the organic layer (contains unreacted dimethoxybenzene and neutral byproducts).

-

Acidify the aqueous layer with HCl to pH 1–2. The product will precipitate or oil out. Extract back into DCM, dry over

, and evaporate.

-

Visualizing the Chemistry

The following diagram illustrates the competing pathways. Your goal is to stay in the "Green Zone" (Alkylation) and avoid the "Red Zone" (Cyclization).

Caption: Reaction pathway analysis. Note that the target product is an intermediate that can be lost to cyclization if thermal control is lost.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, intractable tar. What happened?

Diagnosis: Polymerization of Crotonic Acid. The Fix: You likely added the crotonic acid too quickly or the temperature was too high during addition.

-

Correction: Use the "dilution technique." Dissolve the crotonic acid in a solvent (or the starting material) and add it over 1 hour. Ensure the catalyst is already mixed with the dimethoxybenzene before the crotonic acid arrives.

Q2: I have low yield, and NMR shows a mixture of the product and a cyclized ketone.

Diagnosis: Over-reaction (Cyclization). The Fix: The reaction conditions were too harsh.

-

Correction: If you used Polyphosphoric Acid (PPA), switch to Sulfuric Acid or

at room temperature. PPA is notorious for driving the reaction all the way to the indanone [1]. Check your temperature; keep it strictly

Q3: The product is an oil and won't crystallize.

Diagnosis: Regioisomers or retained solvent. The Fix: While the 2,4-isomer is favored, the 2,6-isomer is possible (though sterically unlikely). More likely, you have unreacted dimethoxybenzene trapped in the oil.

-

Correction: Use the Acid-Base Extraction method described in the protocol (Step 6). This is the most powerful way to separate the acidic product from the neutral starting material.

Q4: Can I use AlCl3 instead of H2SO4?

Answer: Yes, but be careful.

Troubleshooting Logic Tree

Use this flow to diagnose your specific yield problem.

Caption: Decision tree for diagnosing yield loss in Friedel-Crafts alkylation.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.[1] (Mechanistic insights into alkylation vs. cyclization).

-

Asian Journal of Chemistry. "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid" (and related Friedel-Crafts oxidations/alkylations). Asian J. Chem.2015 , 27, 2560. Link (Demonstrates temperature control in acid-catalyzed aromatic substitution).

-

Organic Syntheses. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation". Org.[3][4] Synth.2013 , 90, 280. Link (Highlights the ease of cyclization of phenylbutanoic acids under strong acid conditions, reinforcing the need for mild conditions to preserve the open chain).

Technical Support Center: Purification of Crude 3-(2,4-Dimethoxyphenyl)butanoic acid

Welcome to the technical support center for the purification of 3-(2,4-Dimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (General)

Q1: What are the typical impurities found in crude 3-(2,4-Dimethoxyphenyl)butanoic acid?

A1: The impurity profile largely depends on the synthetic route. If prepared via a Grignard reaction involving an aryl halide and a carboxylating agent (like CO2), common impurities can include unreacted starting materials, biphenyl-type homocoupling products from the Grignard reagent, and other side-reaction products.[1][2] The presence of two methoxy groups on the phenyl ring can also lead to regioisomeric impurities if the starting materials are not pure. It is crucial to work under anhydrous conditions, as Grignard reagents react with water to form alkanes, which would be an impurity in the reaction.[3][4]

Q2: My crude product is a dark, oily substance. Is this normal?

A2: It is not uncommon for crude products from complex organic syntheses to be oily or discolored. This can be due to polymeric side products, colored impurities, or the presence of residual solvent. The goal of the purification process is to remove these contaminants to yield a pure, crystalline solid. Oiling out during purification is a specific issue addressed in the troubleshooting sections below.[5][6]

Q3: How stable is 3-(2,4-Dimethoxyphenyl)butanoic acid? Are there special storage conditions?

A3: Like most carboxylic acids, 3-(2,4-Dimethoxyphenyl)butanoic acid is generally stable under standard laboratory conditions. However, for long-term storage, it is advisable to keep the purified solid in a cool, dry, and dark environment to prevent potential degradation. Storing it in a well-sealed container under an inert atmosphere (like nitrogen or argon) is best practice, especially if the compound is of high purity.

Purification Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[7] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[7][8]

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Perform small-scale solubility tests to find a suitable solvent.[5][9] The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] (See Table 1 for suggestions).

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stone.[5][10]

-

Heating: Gently heat the mixture on a hot plate to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[5] Adding excess solvent will reduce the final yield.[10][11]

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, magnesium salts), perform a hot gravity filtration to remove them.[5][12] This must be done quickly to prevent premature crystallization.

-

Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10][11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10][12]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

-

Drying: Dry the crystals completely to remove residual solvent. This can be done by air-drying or in a vacuum oven at a temperature well below the compound's melting point.[9]

Data Presentation: Solvent Selection Guide

| Solvent | Polarity | Boiling Point (°C) | Suitability for Aromatic Carboxylic Acids |

| Water | High | 100 | Good for salts, but often too polar for the free acid.[8] Can be used in mixed-solvent systems.[13] |

| Ethanol/Methanol | High | 78 / 65 | Often good solvents as they can hydrogen bond.[5][14] A water co-solvent is common. |

| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity.[5] |

| Toluene | Low | 111 | Good for less polar compounds; can be effective for aromatic compounds.[14] High boiling point can be a drawback. |

| Hexane/Heptane | Low | 69 / 98 | Generally poor solvents for carboxylic acids alone but excellent as anti-solvents in two-solvent systems.[5] |

Visualization: Recrystallization Workflow

Caption: A step-by-step workflow for the process of recrystallization.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[14] To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool even more slowly.[6] Insulating the flask can promote gradual cooling.

Q: No crystals are forming, even after cooling in an ice bath. Why? A: This is a common problem that can arise from several issues:

-

Too much solvent was used: This is the most frequent cause.[6] The solution is not saturated. Try boiling off some of the solvent to concentrate the solution and attempt cooling again.[10]

-

Supersaturation: The solution may be supersaturated, requiring a nucleation site to begin crystallization.[6] Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" of the pure compound if available.[9][11]

Q: My final product has a very low yield. What went wrong? A: A low yield can be caused by:

-

Using too much solvent during dissolution, leaving a significant amount of product in the mother liquor.[11]

-

Cooling the solution too quickly, which can trap impurities and lead to smaller, harder-to-collect crystals.[10]

-

Washing the collected crystals with too much cold solvent or with solvent that was not sufficiently chilled.[9]

-

Incomplete precipitation. Ensure the solution is fully cooled before filtration.

Purification Technique 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic compound is deprotonated to form a water-soluble carboxylate salt.[15][16] Neutral and basic impurities remain in the organic layer, allowing for separation. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.[17]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

-

Base Wash: Add a saturated aqueous solution of sodium bicarbonate (a weak base suitable for carboxylic acids) to the funnel.[17][18] Stopper the funnel and shake vigorously, frequently venting to release CO₂ pressure.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean Erlenmeyer flask.

-

Repeat: Perform a second extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid. Combine the aqueous extracts.

-

Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise until the solution is acidic (test with pH paper, target pH ~2-3).[17][19] The pure 3-(2,4-Dimethoxyphenyl)butanoic acid should precipitate as a solid.

-

Collection & Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[18]

Visualization: Acid-Base Extraction Logic

Caption: Logical flow of an acid-base extraction for purification.

Troubleshooting Acid-Base Extraction

Q: An emulsion formed between the organic and aqueous layers, and they won't separate. How can I break it? A: Emulsions are a common problem. Try the following:

-

Let the funnel sit undisturbed for a longer period.

-

Gently swirl the funnel instead of shaking vigorously.

-

Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.

-

If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Q: I've added acid to the aqueous layer, but no precipitate has formed. A: There are a few possibilities:

-

Insufficient Acid: Not enough acid was added to lower the pH sufficiently for the carboxylic acid to become protonated and insoluble.[19] Check the pH with litmus or pH paper and add more acid until it is strongly acidic (pH < 4).[17]

-

Compound is Water-Soluble: If the compound has unexpected polarity, it might remain soluble even in its neutral form. In this case, you would need to extract the acidified aqueous solution back into an organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product.[17]

-

Low Concentration: If the initial amount of crude product was very low, the concentration in the aqueous layer might be too low for precipitation. Try concentrating the aqueous solution under reduced pressure before acidification.

Purification Technique 3: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through by a mobile phase (the eluent).[20][21] For a polar compound like a carboxylic acid, it will adhere strongly to the polar silica gel.

Experimental Protocol: Silica Gel Column Chromatography

-

Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. For a carboxylic acid, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common. Adding a small amount of acetic acid (~1%) to the eluent can improve peak shape and prevent streaking by keeping the analyte protonated.

-

Column Packing: Pack a glass column with silica gel, typically as a slurry in the nonpolar component of your eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

-

Elution: Begin running the eluent through the column, collecting fractions in test tubes or flasks. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[20]

-

Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Common Eluent Systems

| Eluent System (v/v) | Polarity | Typical Application |

| Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many organic compounds. The ratio is adjusted based on TLC results. |

| Dichloromethane : Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds.[22] |

| Hexane : Ethyl Acetate + 1% Acetic Acid | Medium (Acidic) | Ideal for carboxylic acids to prevent tailing on the silica gel. |

Visualization: Chromatography Separation Principle

Caption: Principle of chromatographic separation by polarity.

Troubleshooting Column Chromatography

Q: My compound is streaking badly on the TLC plate and won't move off the baseline of my column. A: This is characteristic of highly polar compounds like carboxylic acids interacting too strongly with the silica gel. The solution is to add a small amount (0.5-2%) of a competitive polar modifier, like acetic acid or formic acid, to your eluent system. This protonates the silica surface and the carboxylate groups, reducing the strong ionic interaction and allowing the compound to elute properly.

Q: The separation between my product and an impurity is very poor. A: Poor resolution can be fixed by:

-

Optimizing the Eluent: The polarity of your solvent system is likely not ideal. Try making the eluent less polar to increase the retention time and allow for better separation. Running a gradient elution (slowly increasing the polarity) can also be very effective.[20]

-

Improving Column Packing: Air bubbles or cracks in the silica bed will lead to poor separation. Ensure the column is packed carefully and is perfectly vertical.

-

Reducing Sample Size: Overloading the column is a common cause of poor separation. Use less crude material relative to the amount of silica gel.

Q: I can't get my compound to dissolve in the eluent for loading. A: If the compound is not soluble in the eluent, you should use the dry loading method. Dissolve your crude product in a different, more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then remove the solvent completely on a rotary evaporator. This leaves your compound adsorbed onto the silica, which can then be carefully added to the top of the packed column.

References

- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

- LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.

- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.

- ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?

- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.

- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.

- University of California, Irvine. (n.d.). Acid-Base Extraction.

- Unknown Source. (n.d.). Recrystallization.

- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?